molecular formula C15H14N6O B2992628 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide CAS No. 2034335-37-8

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2992628
CAS No.: 2034335-37-8
M. Wt: 294.318
InChI Key: OQMBXDHZTRDSDF-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is a complex organic compound featuring a pyrazole ring, a pyridine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the pyridine and pyrazine moieties. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of pyrazole derivatives with appropriate halides or aldehydes.

  • Amination Reactions: Amination steps are used to introduce the pyridine and pyrazine rings.

  • Reduction and Protection Steps: Reduction reactions and protection of functional groups are employed to ensure the stability of the intermediate compounds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to reduce nitro groups to amines or carbonyl groups to alcohols.

  • Substitution Reactions: Substitution reactions can be used to replace functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Common reagents include halides, amines, and alcohols.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, and carboxylic acids.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Halogenated compounds, amides, and esters.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and antiparasitic properties. Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Pyrazole Derivatives: These compounds share the pyrazole ring and are known for their diverse pharmacological effects.

  • Pyridine Derivatives: Compounds containing the pyridine ring are often used in pharmaceuticals and agrochemicals.

  • Pyrazine Derivatives: These compounds are used in various industrial applications, including the production of dyes and pigments.

Uniqueness: N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is unique due to its combination of pyrazole, pyridine, and pyrazine rings, which allows for a wide range of chemical reactions and biological activities. This combination provides versatility and potential for various applications.

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-21-10-13(8-20-21)12-4-11(5-17-7-12)6-19-15(22)14-9-16-2-3-18-14/h2-5,7-10H,6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMBXDHZTRDSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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